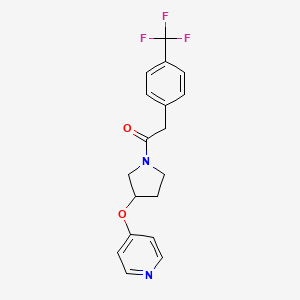

Furan-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

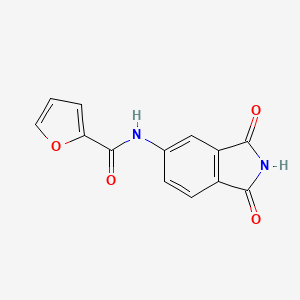

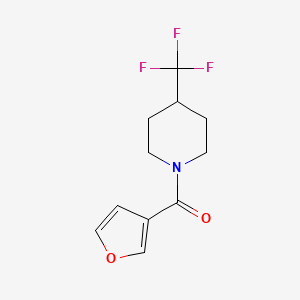

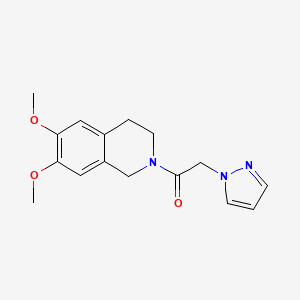

“Furan-3-yl(4-(trifluoromethyl)piperidin-1-yl)methanone” is a chemical compound that contains a furan ring and a piperidine ring . Furan is a 5-membered heterocyclic, oxygen-containing, unsaturated ring compound . Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds .

Synthesis Analysis

The synthesis of compounds similar to “this compound” often involves reductive amination . For example, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .科学的研究の応用

Catalytic Synthesis Techniques

The aza-Piancatelli rearrangement demonstrates the utility of furan derivatives in catalytic synthesis, producing cyclopentenone derivatives efficiently. Phosphomolybdic acid serves as a solid acid catalyst in this transformation, highlighting a method for generating structurally complex molecules from simpler furan compounds (B. Reddy et al., 2012).

Anti-inflammatory and Antibacterial Agents

Microwave-assisted synthesis has been employed to create novel pyrazoline derivatives, showcasing the potential of furan derivatives as anti-inflammatory and antibacterial agents. This approach not only improves yield and environmental impact but also contributes to the medicinal chemistry field by offering new therapeutic options (P. Ravula et al., 2016).

Corrosion Inhibition

Furan derivatives have been utilized as effective corrosion inhibitors for mild steel in acidic environments. Research in this area emphasizes the practical applications of these compounds in extending the life of metal structures and components, demonstrating the compounds' versatility beyond pharmaceutical applications (P. Singaravelu & N. Bhadusha, 2022).

Polysubstituted Furans Synthesis

Innovative heterocyclization approaches have led to the synthesis of polysubstituted furans, furthering the scope of furan derivatives in organic synthesis. This research exemplifies the exploration of furan compounds in creating diverse molecular architectures for various scientific applications (S. Damavandi et al., 2012).

Enzymatic Oxidation for Polymer Production

Furan derivatives have been explored in the context of enzymatic oxidation, specifically for the production of furan-2,5-dicarboxylic acid (FDCA), a key biobased polymer precursor. This research underscores the potential of furan derivatives in sustainable material production, highlighting the importance of biocatalysis in industrial chemistry (W. Dijkman et al., 2014).

作用機序

Target of Action

Compounds with similar structures have been reported to interact with various proteins and receptors .

Mode of Action

It’s worth noting that similar compounds have been reported to exhibit their effects through various mechanisms, such as inhibiting protein kinases and interacting with other cellular targets .

Biochemical Pathways

Compounds with similar structures have been reported to affect various biochemical pathways .

Pharmacokinetics

In silico studies on similar compounds have suggested reliable pharmacokinetic properties .

Result of Action

Similar compounds have been reported to exhibit various biological activities .

特性

IUPAC Name |

furan-3-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2/c12-11(13,14)9-1-4-15(5-2-9)10(16)8-3-6-17-7-8/h3,6-7,9H,1-2,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBMWXDLKSUWKJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(F)(F)F)C(=O)C2=COC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[d][1,3]dioxol-5-yl(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2835799.png)

![N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]ethanesulfonamide](/img/structure/B2835807.png)

![2-(Furan-2-yl)-4-methyl-6-methylsulfanyl-N-[6-(trifluoromethyl)pyridin-2-yl]pyrimidine-5-carboxamide](/img/structure/B2835810.png)

![2-(4-chlorophenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2835811.png)